Ethyl 5-hydroxy-4,4-dimethyl-pentanoate
Description
Ethyl 5-hydroxy-4,4-dimethyl-pentanoate is a branched-chain ester featuring a hydroxyl group at the C5 position and two methyl substituents at the C4 position.
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
ethyl 5-hydroxy-4,4-dimethylpentanoate |
InChI |
InChI=1S/C9H18O3/c1-4-12-8(11)5-6-9(2,3)7-10/h10H,4-7H2,1-3H3 |
InChI Key |
CUMKAFSGVPFTCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)(C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between Ethyl 5-hydroxy-4,4-dimethyl-pentanoate and related compounds from the evidence:
Physicochemical Properties
- Boiling Point/Solubility: The hydroxyl group in this compound increases polarity compared to Ethyl 4-methylpentanoate, leading to higher boiling points and reduced solubility in nonpolar solvents .
- Acidity/Reactivity: The C5-OH group may exhibit moderate acidity (pKa ~10–12), similar to phenolic compounds in propolis . In contrast, Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate has highly acidic α-hydrogens (pKa ~1–3) due to electron-withdrawing CF₃ and ketone groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
